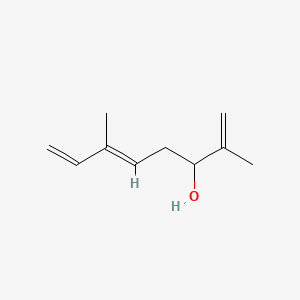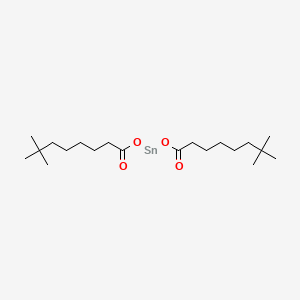![molecular formula C17H19NO3 B13832604 Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]- CAS No. 386758-63-0](/img/structure/B13832604.png)
Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]- is an organic compound with the molecular formula C17H19NO3. It is characterized by the presence of a benzenamine group substituted with a 4-methyl group and a methylene bridge linked to a 2,3,4-trimethoxyphenyl group . This compound is of interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]- typically involves the condensation reaction between 4-methylbenzenamine and 2,3,4-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The reaction proceeds as follows:
4-methylbenzenamine+2,3,4-trimethoxybenzaldehyde→Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]-+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]- has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 4-methyl-N-(phenylmethylene)-: Similar structure but lacks the trimethoxy substitution on the phenyl ring.
Benzenamine, N-[(4-methylphenyl)methylene]-4-nitro-: Contains a nitro group instead of the trimethoxy substitution.
Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-: Features additional methyl groups on the phenyl rings.
Uniqueness
Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]- is unique due to the presence of the 2,3,4-trimethoxy substitution on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
386758-63-0 |
|---|---|
Formule moléculaire |
C17H19NO3 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-1-(2,3,4-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C17H19NO3/c1-12-5-8-14(9-6-12)18-11-13-7-10-15(19-2)17(21-4)16(13)20-3/h5-11H,1-4H3 |
Clé InChI |
NJOBUERLWZRZHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=CC2=C(C(=C(C=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-methyl-N-(4-nitrophenyl)butanamide](/img/structure/B13832526.png)
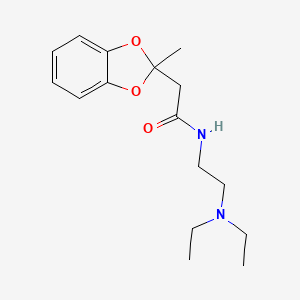
![(4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13832538.png)
![Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI)](/img/structure/B13832546.png)
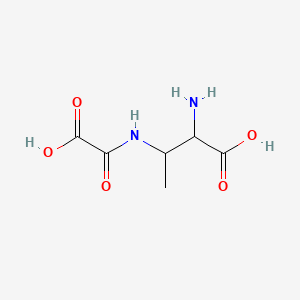
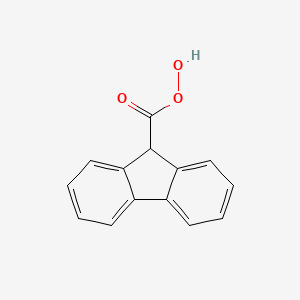
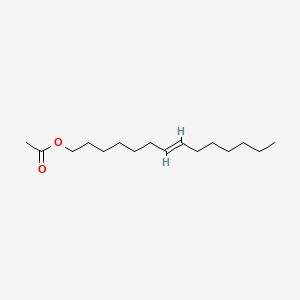
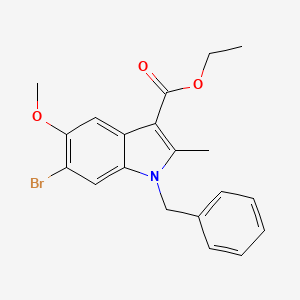
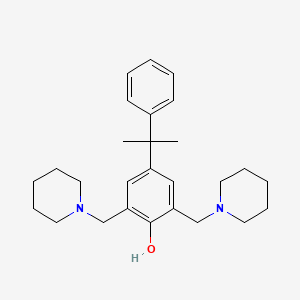
![9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B13832567.png)
![2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanamine](/img/structure/B13832588.png)
![1-[4-(difluoromethoxy)phenyl]-3-hydroxy-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B13832600.png)
